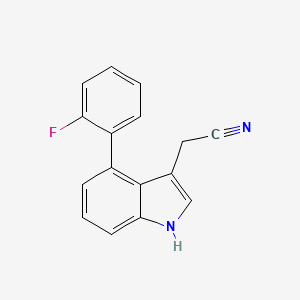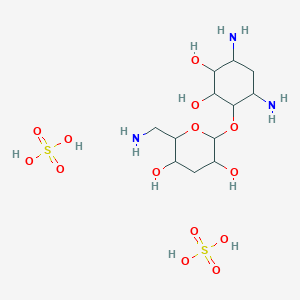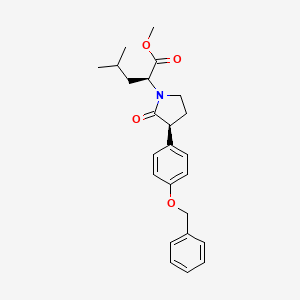
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound features a pyridine ring attached to a cyclopentene ring, which in turn is connected to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with cyclopentadiene in the presence of a suitable catalyst to form the desired product. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of amide or thioester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also investigated for its role in drug development and design.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
1-(Pyridin-3-yl)cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-3-carboxylic acid: This compound lacks the cyclopentene ring and has different chemical properties and applications.
Cyclopent-3-ene-1-carboxylic acid: This compound lacks the pyridine ring and has different reactivity and biological activities.
1-(Pyridin-3-yl)cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclopentene ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
1-pyridin-3-ylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h1-4,7-8H,5-6H2,(H,13,14) |
InChIキー |
HXDNOQZSGPRBDS-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC1(C2=CN=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
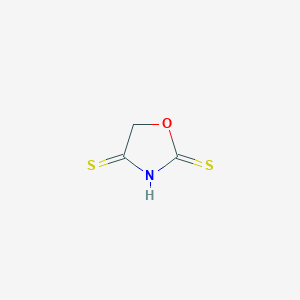
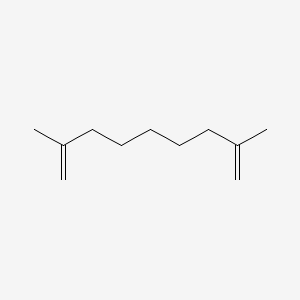

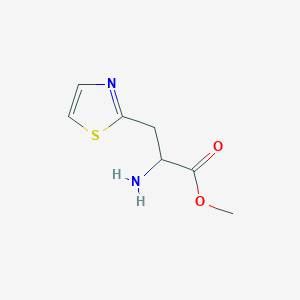
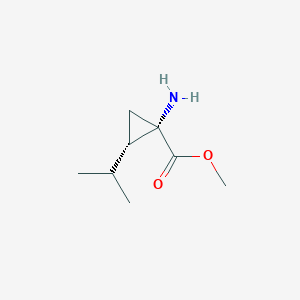
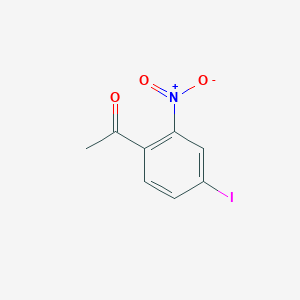
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
